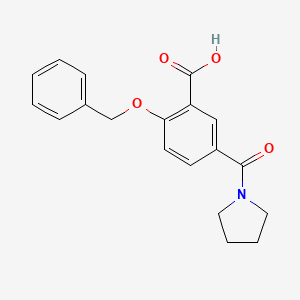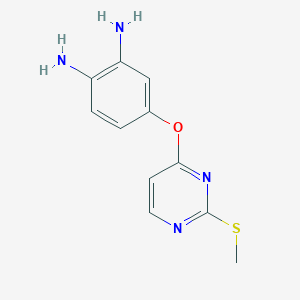
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a benzene ring substituted with diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The benzene ring is then functionalized with diamine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The diamine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- 2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine
Uniqueness
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methylsulfanyl group and a benzene ring with diamine groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H12N4OS |
|---|---|
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H12N4OS/c1-17-11-14-5-4-10(15-11)16-7-2-3-8(12)9(13)6-7/h2-6H,12-13H2,1H3 |
Clé InChI |
PPWUCKRMGMQETG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
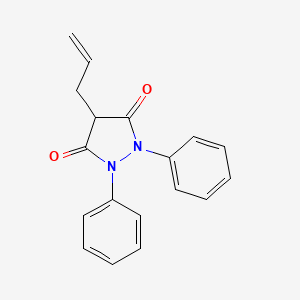
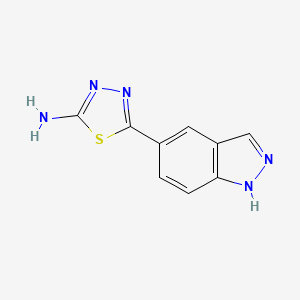
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
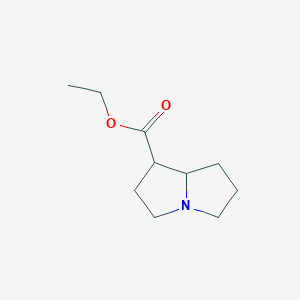
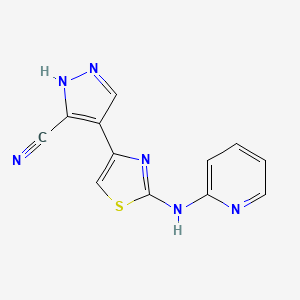
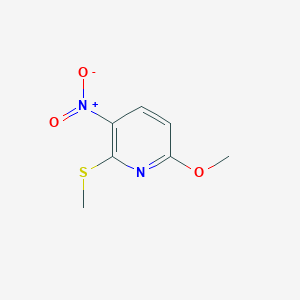
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)

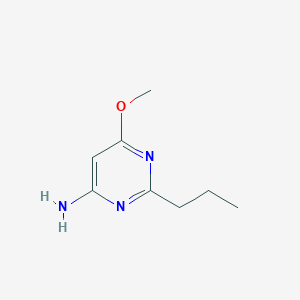
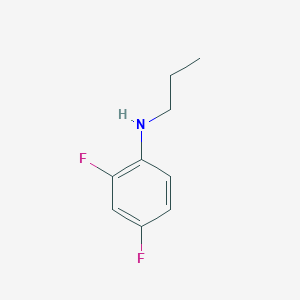
![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)
![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)
